
Butyl ethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl ethanesulfinate is an organosulfur compound with the chemical formula C6H14O2S It is a member of the sulfinate esters, which are characterized by the presence of a sulfinyl functional group (RSO2R’)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+CH3CH2SOCl→C4H9SO2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ethanesulfinyl chloride.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps to maintain optimal reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl ethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Butyl ethanesulfonate.
Reduction: Butyl ethanethiol.
Substitution: Various substituted sulfinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl ethanesulfinate has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological sulfinate pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism of action of butyl ethanesulfinate involves its interaction with nucleophiles and electrophiles. The sulfinyl group (RSO2) is highly reactive and can participate in various chemical reactions. In biological systems, it can interact with thiol groups in proteins, leading to the formation of sulfinic acid derivatives. This interaction can affect the activity of enzymes and other proteins, making it a useful tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Butyl ethanesulfinate can be compared with other similar compounds such as:
Methyl ethanesulfinate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl ethanesulfinate: Similar in structure but with an ethyl group instead of a butyl group.
Propyl ethanesulfinate: Similar in structure but with a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific reactivity and the size of the butyl group, which can influence its solubility and reactivity compared to its smaller counterparts. This makes it particularly useful in certain synthetic applications where the steric effects of the butyl group are advantageous.
Eigenschaften
CAS-Nummer |
673-83-6 |
|---|---|
Molekularformel |
C6H14O2S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
butyl ethanesulfinate |
InChI |
InChI=1S/C6H14O2S/c1-3-5-6-8-9(7)4-2/h3-6H2,1-2H3 |
InChI-Schlüssel |
KIVGGMYXTNLRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOS(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


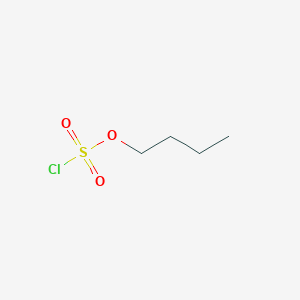
![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
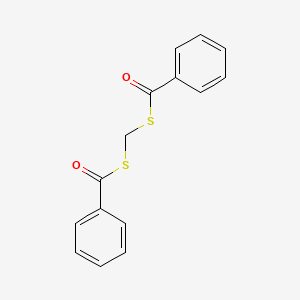

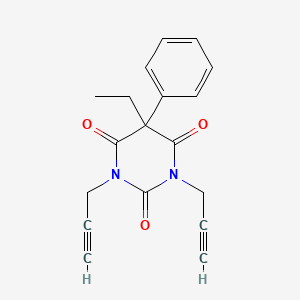
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
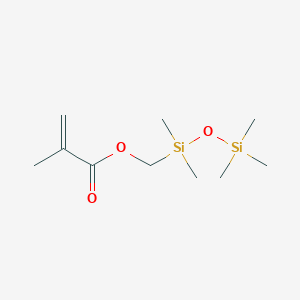
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
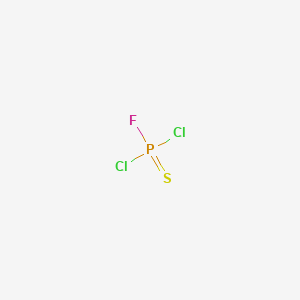
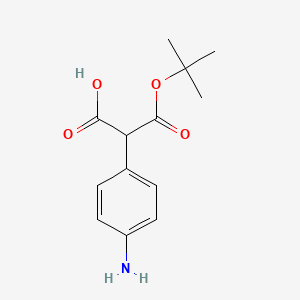
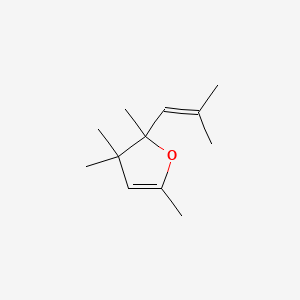

![Cyclohepta[f]indene](/img/structure/B14747578.png)

